molecular formula C8H5F3N2O3 B2902247 3-(Trifluoroacetamido)pyridine-4-carboxylic acid CAS No. 1339687-09-0

3-(Trifluoroacetamido)pyridine-4-carboxylic acid

Cat. No.: B2902247
CAS No.: 1339687-09-0
M. Wt: 234.134
InChI Key: GJWUKGILXOBNHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoroacetamido)pyridine-4-carboxylic acid is an organic compound with the molecular formula C8H5F3N2O3. It is a derivative of pyridine, characterized by the presence of a trifluoroacetamido group at the 3-position and a carboxylic acid group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoroacetamido)pyridine-4-carboxylic acid typically involves the introduction of the trifluoroacetamido group to the pyridine ring followed by carboxylation. One common method includes the reaction of 3-amino-4-pyridinecarboxylic acid with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoroacetamido)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Trifluoroacetamido)pyridine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoroacetamido)pyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetamido group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can also participate in ionic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)pyridine-4-carboxylic acid
  • 4-(Trifluoromethyl)pyridine-3-carboxylic acid
  • 3-(Trifluoromethyl)pyridine-4-carboxylic acid

Comparison: 3-(Trifluoroacetamido)pyridine-4-carboxylic acid is unique due to the presence of both the trifluoroacetamido and carboxylic acid groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

3-[(2,2,2-trifluoroacetyl)amino]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O3/c9-8(10,11)7(16)13-5-3-12-2-1-4(5)6(14)15/h1-3H,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWUKGILXOBNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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